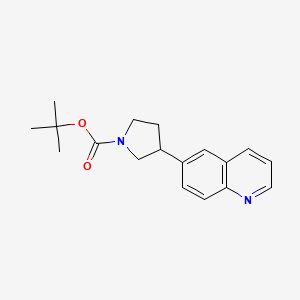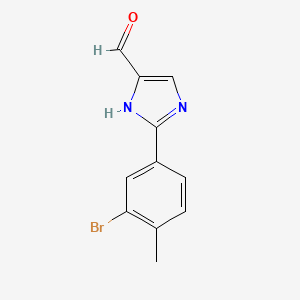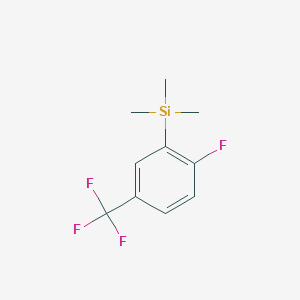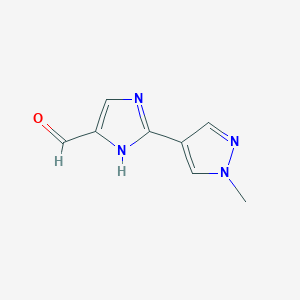
2-Methoxyethyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl Phosphorodichloridate is an organophosphorus compound that is primarily used as an intermediate in the synthesis of various chemicals. It is characterized by the presence of two chlorine atoms and a methoxyethyl group attached to a phosphorus atom. This compound is known for its reactivity and versatility in chemical synthesis, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl Phosphorodichloridate typically involves the reaction of phosphorus trichloride with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
PCl3+HOCH2CH2OCH3→Cl2P(OCH2CH2OCH3)+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the reactants and products. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also involve additional purification steps, such as distillation or recrystallization, to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl Phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of phosphoramidates or phosphates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents, such as dichloromethane or toluene, under mild conditions.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound. The reaction is usually conducted at room temperature.
Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as lithium aluminum hydride, are used in these reactions.
Major Products Formed
Phosphoramidates: Formed by the substitution of chlorine atoms with amines.
Phosphates: Formed by the substitution of chlorine atoms with alcohols.
Phosphoric Acid Derivatives: Formed by the hydrolysis of the compound.
Aplicaciones Científicas De Investigación
2-Methoxyethyl Phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including pesticides, flame retardants, and plasticizers.
Biology: Employed in the modification of biomolecules, such as nucleotides and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. The compound can act as an electrophile, reacting with nucleophiles to form new phosphorus-containing compounds. The methoxyethyl group can also participate in intramolecular interactions, influencing the reactivity and stability of the compound.
Molecular Targets and Pathways
Nucleophilic Substitution: The chlorine atoms are the primary targets for nucleophilic attack, leading to the formation of various substituted products.
Hydrolysis: The phosphorus-chlorine bonds are susceptible to hydrolysis, resulting in the formation of phosphoric acid derivatives.
Comparación Con Compuestos Similares
2-Methoxyethyl Phosphorodichloridate can be compared with other similar compounds, such as:
Ethyl Dichlorophosphate: Similar in structure but with an ethyl group instead of a methoxyethyl group. It has different reactivity and applications.
Methyl Dichlorophosphate: Contains a methyl group instead of a methoxyethyl group. It is less bulky and has different chemical properties.
2-Methoxyethyl Phosphorothioate: Contains a sulfur atom instead of an oxygen atom. It has different reactivity and is used in different applications.
The uniqueness of this compound lies in its specific reactivity and the presence of the methoxyethyl group, which imparts distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C3H7Cl2O3P |
|---|---|
Peso molecular |
192.96 g/mol |
Nombre IUPAC |
1-dichlorophosphoryloxy-2-methoxyethane |
InChI |
InChI=1S/C3H7Cl2O3P/c1-7-2-3-8-9(4,5)6/h2-3H2,1H3 |
Clave InChI |
DNGJILBNOTULQV-UHFFFAOYSA-N |
SMILES canónico |
COCCOP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)


![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)




![4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid](/img/structure/B13688022.png)


![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)

